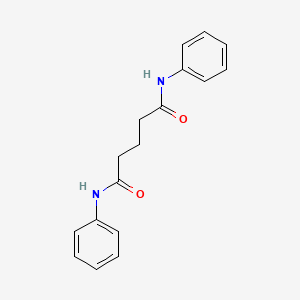

N,N'-diphenylpentanediamide

描述

Structure

3D Structure

属性

CAS 编号 |

6833-02-9 |

|---|---|

分子式 |

C17H18N2O2 |

分子量 |

282.34 g/mol |

IUPAC 名称 |

N,N'-diphenylpentanediamide |

InChI |

InChI=1S/C17H18N2O2/c20-16(18-14-8-3-1-4-9-14)12-7-13-17(21)19-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,20)(H,19,21) |

InChI 键 |

PGNQLKCAVPTIPB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=CC=C2 |

规范 SMILES |

C1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=CC=C2 |

其他CAS编号 |

6833-02-9 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to N,N'-diphenylpentanediamide and its Derivatives

The synthesis of the diamide (B1670390) core of this compound can be accomplished through various routes, each offering distinct advantages in terms of efficiency, substrate scope, and reaction conditions.

The most fundamental approach to synthesizing this compound is through the formation of amide bonds. This typically involves the reaction of a dicarboxylic acid, or its activated derivative, with an amine. nih.gov Amide functionalities are among the most common structural features in bioactive molecules, making their synthesis a cornerstone of medicinal and organic chemistry. nih.gov These reactions are frequently employed in drug discovery due to their reliability and the vast availability of precursor molecules. researchgate.net

Conventional methods often rely on generating an electrophilic carboxylic acid component by using a coupling agent. nih.gov While effective, these methods can have drawbacks related to atom economy and the generation of byproducts that require purification. nih.gov Modern strategies aim to overcome these limitations by developing catalytic approaches that are more sustainable and efficient. researchgate.netrsc.org

Copper-catalyzed reactions represent a significant class of transformations for forming carbon-nitrogen bonds and have been applied to the synthesis of complex heterocyclic structures starting from simpler acyclic precursors. whiterose.ac.uk In a specific application, this compound has been synthesized and used as an intermediate in a copper(II)-mediated oxidative coupling route to generate more intricate molecules like bis-oxindoles. whiterose.ac.uk

One documented synthesis involves reacting dimethyl 1,3-acetonedicarboxylate with N-methylaniline in the presence of 4-(dimethylamino)pyridine (DMAP) in toluene (B28343) at elevated temperatures. This reaction yields this compound, which can then be subjected to a double cyclisation using a copper(II) acetate (B1210297) hydrate (B1144303) as an oxidant to form a bis-oxindole skeleton. whiterose.ac.uk Copper catalysts are increasingly favored due to their cost-effectiveness, lower toxicity, and natural abundance compared to precious metals. beilstein-journals.org This versatility has led to their use in a wide array of transformations, including the synthesis of primary amides from dioxazolones and N-acyl amidines. beilstein-journals.orgrsc.org

Radical cascade reactions are powerful synthetic tools that allow for the construction of complex molecular architectures in a single step by harnessing transient radical intermediates. pkusz.edu.cn These reactions can be initiated by various means, including photoredox catalysis or electrochemistry, and enable the formation of multiple bonds in a controlled sequence. pkusz.edu.cnrsc.org

While a direct radical cascade difluoroacetamidation for the synthesis of this compound is not prominently documented, the principles of this methodology can be hypothetically applied. For instance, a base-promoted radical difluoroalkylation/cyclization of acrylamides has been developed to synthesize oxindoles containing a difluoroester group under metal-free conditions. researchgate.net This suggests a potential pathway where a suitably designed precursor, perhaps an aniline (B41778) derivative tethered to an alkene, could undergo a radical cascade with a difluoroacetamidation reagent to form a complex derivative of the pentanediamide (B1580538) structure. Such reactions often proceed under mild conditions and offer access to unique chemical space. researchgate.netrsc.org The process would likely involve the generation of a carbamoyl (B1232498) radical which then participates in a cascade cyclization. rsc.org

This approach is a specific and widely used subset of amide bond formation strategies. The direct condensation of a carboxylic acid (glutaric acid) with an amine (aniline) is the most straightforward route to this compound. nih.gov However, this reaction typically requires harsh conditions and the removal of water. To facilitate the reaction under milder conditions, a plethora of coupling reagents have been developed. nih.govnih.gov

These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of reagent and conditions is critical, especially when dealing with less reactive (electron-deficient) amines like aniline derivatives. nih.gov A common challenge is the potential for racemization if chiral centers are present. nih.gov The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) in combination with carbodiimide (B86325) reagents can suppress side reactions and minimize epimerization. nih.govnih.gov

Precursor Chemistry and Intermediate Generation

The selection of precursors is intrinsically linked to the chosen synthetic route.

For Amide Bond Formation (2.1.1 & 2.1.4): The primary precursors are a pentanedioic acid source and an aniline source.

Acid Precursor: Glutaric acid is the fundamental starting material. For enhanced reactivity, it is often converted to an activated precursor such as glutaryl chloride (an acyl chloride) or used in conjunction with coupling agents to form highly reactive intermediates in situ.

Amine Precursor: Aniline is the corresponding nucleophile.

Intermediates: During coupling reactions, transient activated species are generated. With carbodiimides like EDC, an O-acylisourea intermediate is formed. If an additive like HOBt is used, a more stable HOBt-ester intermediate is generated, which then reacts with the amine. nih.gov

For Copper-Mediated Oxidative Coupling (2.1.2): The documented precursors are dimethyl 1,3-acetonedicarboxylate and N-methylaniline. whiterose.ac.uk The initial reaction forms this compound as a stable, isolable bis-anilide intermediate, which then serves as the precursor for the subsequent copper-mediated double cyclization reaction. whiterose.ac.uk

For Radical Cascade Reactions (2.1.3): In a hypothetical scenario, precursors would need to be designed to contain the necessary functionalities. This would likely involve an N-alkenyl aniline derivative as the radical acceptor and a reagent capable of generating a difluoroacetamido radical as the initiator. Intermediates in these reactions are highly reactive radical species that propagate the cascade until a stable product is formed. rsc.org

Derivatization Strategies and Functional Group Transformations

Once synthesized, this compound can be chemically modified to produce a variety of derivatives. These transformations can target the amide nitrogen, the phenyl rings, or the carbonyl groups.

N-H Derivatization: The hydrogen atoms on the amide nitrogens are active and can be replaced.

Alkylation/Acylation: These hydrogens can be substituted with alkyl or acyl groups. researchgate.net Such derivatization is often performed for analytical purposes, for example, to increase the volatility of the compound for gas chromatography analysis, but it also serves as a route to new chemical entities. researchgate.net

Phenyl Ring Functionalization: The two phenyl rings are susceptible to electrophilic aromatic substitution.

Nitration: Reaction with nitric compounds can lead to the introduction of nitro groups onto the phenyl rings. researchgate.net

Dehydrogenation: A notable transformation for diphenylamine (B1679370) derivatives is dehydrogenation across the two ortho positions of the phenyl rings to form a carbazole (B46965) structure. researchgate.net This suggests that this compound could potentially be transformed into a more complex, rigid heterocyclic system under appropriate oxidative conditions.

Carbonyl Group Reduction: The amide carbonyl groups can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would transform the diamide into the corresponding diamine, N,N'-diphenylpentane-1,5-diamine, thus converting the functional groups and significantly altering the molecule's chemical properties.

Table of Mentioned Compounds

Catalytic Aspects in Pentanediamide Synthesis and Reactions

The development of catalytic methodologies for the synthesis and functionalization of amides is a significant area of research, driven by the need for more efficient and sustainable chemical processes. While specific catalytic studies on this compound are not extensively documented, a wealth of information on related systems, such as the direct amidation of dicarboxylic acids and the catalytic transformation of acyclic amides, provides a strong basis for understanding the potential catalytic routes applicable to this compound.

The direct condensation of a carboxylic acid and an amine to form an amide bond is an atom-economical approach that typically requires harsh thermal conditions to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. nih.gov Catalysis offers a milder and more efficient alternative. Various catalytic systems have been developed for direct amidation, which could be applied to the synthesis of this compound from glutaric acid and aniline.

Boron-Based Catalysis:

Boron-based catalysts, including boronic acids and diboron (B99234) compounds, have emerged as effective promoters for direct amidation reactions. nih.govnii.ac.jpencyclopedia.pub These catalysts are believed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. For instance, tetrakis(dimethylamido)diboron and tetrahydroxydiboron (B82485) have been reported as efficient catalysts for the condensation of aromatic carboxylic acids with various amines. nii.ac.jp The proposed mechanism often involves the formation of a dimeric B-X-B (X = O, NR) motif that activates the carboxylic acid and delivers the amine. nih.gov While many protocols focus on aliphatic amides, these methods represent a promising avenue for the synthesis of N,N'-diarylpentanediamides.

Interactive Table: Boron-Catalyzed Amidation of Carboxylic Acids

| Catalyst | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| Arylboronic Acids | Carboxylic Acids, Amines | Azeotropic reflux | Good to Excellent | mdpi.commdpi.com |

| Tetrahydroxydiboron | Aromatic Carboxylic Acids, Amines | Toluene, reflux | High | nii.ac.jp |

| Borane-Pyridine | Aromatic/Aliphatic Carboxylic Acids, Amines | 5 mol% catalyst | Good to Excellent | mdpi.com |

Transition Metal Catalysis:

Ruthenium and palladium-based catalysts are also prominent in amide synthesis. Ruthenium complexes, particularly those incorporating N-heterocyclic carbene (NHC) ligands, have been shown to catalyze the direct amidation of alcohols and aldehydes with amines. rsc.org Given that carboxylic acids can be accessed from alcohols via oxidation, these systems are relevant. The direct amidation of carboxylic acids with amines has been achieved using ruthenium catalysts, often involving the in situ formation of active species. nih.gov

Palladium-catalyzed N-arylation of amides is another powerful tool. While often applied to the coupling of primary amides or lactams with aryl halides, methods for the N-arylation of acyclic secondary amides have also been developed. nih.govnih.gov These could be envisioned in a two-step synthesis of this compound, starting from pentanediamide and an aryl halide.

N-Heterocyclic Carbene (NHC) Organocatalysis:

N-Heterocyclic carbenes have been utilized as organocatalysts for the amidation of esters and aldehydes. organic-chemistry.orgrsc.org For example, NHCs can catalyze the amidation of unactivated esters with amino alcohols. nih.gov These methods could be adapted for the synthesis of pentanediamides from glutaric acid esters.

Once synthesized, the this compound scaffold can be further functionalized through catalytic C-H activation, a strategy that allows for the direct modification of the molecule without the need for pre-installed functional groups. The two phenyl rings and the pentane (B18724) backbone offer multiple sites for such transformations.

Palladium-Catalyzed C-H Arylation:

The amide groups in this compound can act as directing groups to guide transition metal catalysts to specific C-H bonds. Palladium-catalyzed enantioselective β-C(sp³)–H arylation of aliphatic tertiary amides has been reported, providing a route to chiral α-substituted amides. snnu.edu.cn This methodology could potentially be applied to the methylene (B1212753) groups of the pentane chain in this compound, leading to functionalized and potentially chiral derivatives. Intramolecular palladium-catalyzed C-H arylation is also a known method for synthesizing specific cyclic structures from appropriately substituted amides. rsc.org

Iridium-Catalyzed C-H Borylation:

Iridium-catalyzed C-H borylation is a versatile method for introducing a boronate ester group into a molecule, which can then be further transformed into a variety of functional groups. nih.govumich.edu The regioselectivity of this reaction is often governed by steric factors, but can also be influenced by directing groups. For this compound, borylation could potentially occur at the less sterically hindered positions of the phenyl rings or on the pentane backbone. The use of specific ligands can tune the regioselectivity of the borylation. nih.govbeilstein-journals.org

Rhodium-Catalyzed Functionalization:

Rhodium catalysts are widely used in C-H activation and functionalization. nih.govresearchgate.net For instance, rhodium-catalyzed C7-functionalization of N-pivaloylindoles demonstrates the power of this approach in complex settings. nih.gov While direct examples on acyclic pentanediamides are scarce, rhodium-catalyzed hydrosilylation of unactivated internal alkenes bearing an amide group has been shown to proceed with high regio- and enantioselectivity, suggesting the potential for catalytic transformations of unsaturated analogues of this compound. organic-chemistry.org

Interactive Table: Catalytic C-H Functionalization of Amides

| Catalyst System | Transformation | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Chiral Ligand | β-C(sp³)–H Arylation | Aliphatic Tertiary Amides | Enantioselective | snnu.edu.cn |

| [Ir(COD)OMe]₂ / Ligand | C–H Borylation | Arenes, Heteroarenes | Versatile functionalization handle | nih.govumich.edubeilstein-journals.org |

| [Rh(cod)Cl]₂ / Ligand | Hydrosilylation | Unsaturated Amides | High regio- and enantioselectivity | organic-chemistry.org |

Supramolecular Architecture and Self Assembly Phenomena

Fundamental Principles of Supramolecular Self-Assembly in Diamides

The self-assembly of diamides into ordered supramolecular architectures is a process governed by the spontaneous organization of molecules into stable, structurally well-defined aggregates. rsc.orgresearchgate.net This process is driven by the collective action of multiple non-covalent interactions, which dictate the final three-dimensional arrangement of the molecules. In aliphatic diamides, the flexibility of the alkyl chain and the hydrogen-bonding capabilities of the amide groups are the primary determinants of the resulting supramolecular structures. rsc.org

The self-assembly process for diamides in solution or in the solid state is a complex interplay of thermodynamics and kinetics. The system seeks a thermodynamic minimum, which corresponds to the most stable arrangement of the molecules. However, kinetically trapped, metastable structures can also be formed, depending on the conditions of the assembly process, such as solvent, temperature, and concentration. mdpi.com The principle of molecular recognition is central to this process, where the specific shape and chemical properties of the diamide (B1670390) molecules guide their association with one another.

Role of Non-Covalent Interactions in Directing Self-Assembly

A variety of non-covalent interactions are responsible for the self-assembly of diamide molecules. These forces, while individually weaker than covalent bonds, act cooperatively to create stable and ordered supramolecular structures. The most significant of these interactions in the context of N,N'-diphenylpentanediamide are hydrogen bonding and π-π stacking interactions.

Hydrogen bonding is a critical directional interaction in the self-assembly of amide-containing molecules. The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), making it an ideal functional group for the formation of extensive hydrogen-bonding networks.

In diamides, intermolecular hydrogen bonds, primarily of the N-H···O=C type, are the principal driving force for the formation of one-dimensional tapes or sheets. iucr.orgresearchgate.net These interactions lead to the association of molecules into chains or ribbons, which can then further organize into more complex three-dimensional structures. The strength and directionality of these hydrogen bonds impose a high degree of order on the molecular packing. For secondary amides like this compound, the N-H protons form hydrogen bonds with the carbonyl oxygen atoms of adjacent molecules. This typically results in a head-to-tail arrangement of the amide groups, leading to the formation of linear or zigzag chains. The presence of two amide groups in a diamide molecule allows for the formation of extended, robust networks. The typical absorption for the NH group in amides is in the range of 3200-3400 cm⁻¹, and the broadness of these bands in infrared spectra is often indicative of hydrogen bonding. specac.com

| Amide System | Donor-Acceptor Distance (N···O) (Å) | H···O Distance (Å) | N-H···O Angle (°) | Reference |

|---|---|---|---|---|

| N-(benzo[d]thiazol-6-yl)-3-bromobenzamide | N/A | N/A | N/A | iucr.org |

| 5-cyclopropyl-N-(6-methoxybenzo[d]thiazol-2-yl)isoxazole-3-carboxamide | N/A | N/A | N/A | iucr.org |

While intermolecular hydrogen bonds are dominant in the self-assembly of many diamides, intramolecular hydrogen bonds can also play a role, particularly in molecules with appropriate conformational flexibility. In the case of this compound, the pentyl chain provides a degree of flexibility that could potentially allow for the formation of an intramolecular hydrogen bond between the N-H of one amide group and the C=O of the other. However, the formation of such a bond would require the alkyl chain to adopt a specific folded conformation, which may be energetically less favorable than the formation of extended intermolecular hydrogen-bonded networks. The presence of intramolecular hydrogen bonds can often be detected by spectroscopic methods, such as FTIR, where they can lead to shifts in the vibrational frequencies of the involved functional groups. kpfu.ru

| Vibrational Mode | Frequency Range (cm⁻¹) | Comments | Reference |

|---|---|---|---|

| N-H Stretch (free) | ~3400-3500 | Sharp peak, indicates N-H not involved in H-bonding. | specac.com |

| N-H Stretch (H-bonded) | ~3200-3400 | Broad peak, shifted to lower frequency due to H-bonding. | specac.com |

| C=O Stretch (Amide I) | ~1630-1680 | Strong absorption, position is sensitive to H-bonding. | specac.comresearchgate.net |

| N-H Bend (Amide II) | ~1510-1570 | Sensitive to conformation and H-bonding. | researchgate.net |

π-π stacking arises from the electrostatic and van der Waals interactions between the electron clouds of aromatic rings. These interactions can be in a face-to-face or edge-to-face arrangement. In the solid state, these interactions can lead to the formation of columnar structures or herringbone patterns, depending on the specific geometry of the stacking. The strength of π-π stacking is influenced by the nature of the substituents on the aromatic rings. In this compound, the unsubstituted phenyl rings are expected to exhibit typical π-π stacking behavior. Computational studies on model systems like the benzene (B151609) dimer have shown that both parallel-displaced and T-shaped (edge-to-face) geometries are energetically favorable. mdpi.com The interplay between hydrogen bonding and π-π stacking is crucial in determining the final three-dimensional structure of the self-assembled aggregate. In some cases, these interactions can be synergistic, with hydrogen bonding organizing the molecules into a primary structure which is then stabilized by π-π stacking interactions between the aromatic moieties. rsc.org

| Configuration | Interaction Energy (kcal/mol) | Reference |

|---|---|---|

| Parallel-displaced | -2.4 to -2.8 | mdpi.com |

| T-shaped (edge-to-face) | -2.4 to -2.8 | mdpi.com |

| Sandwich (face-to-face) | -1.5 | mdpi.com |

π-π Stacking Interactions in Molecular Aggregation

Formation of Hierarchical Supramolecular Structures

The interplay of the aforementioned intermolecular forces can lead to the formation of complex, hierarchical structures from this compound monomers. rsc.org

The directional nature of hydrogen bonding between the amide groups, combined with the stacking of the phenyl rings, can promote the one-dimensional growth of this compound assemblies, leading to the formation of fibrous aggregates and other nanostructures. This self-assembly into ordered, extended structures is a hallmark of many polyamide and peptide-based systems. nih.gov The morphology and dimensions of these nanostructures can be influenced by factors such as concentration, solvent polarity, and temperature. The formation of such well-defined nanoscale objects from molecular self-assembly is a key area of interest in nanotechnology. tue.nl

No Publicly Available Research Found on the Gelation Properties of this compound

Low-molecular-weight gelators are small molecules that can self-assemble in a liquid to form a three-dimensional network, entrapping the solvent and creating a gel. This process is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The specific arrangement of functional groups within a molecule dictates its ability to act as a gelator and the properties of the resulting gel.

While the search explored various databases and academic journals for information on "this compound" and related terms like "diphenylamide derivatives as organogelators" and "pentanediamide derivatives in supramolecular chemistry," no studies were found that specifically investigate its gelation mechanisms, the principles behind its potential design as a gelator, the structure of any network it might form, or its interactions with solvents in a gel state.

One tangentially related search result mentioned the self-assembly of a different bola-form pentanediamide (B1580538) derivative at an air/water interface, suggesting that the pentanediamide structure can participate in self-assembly processes. However, this finding is not directly applicable to this compound and does not provide the specific data required to fulfill the detailed sections of the requested article.

Therefore, without any available research findings, it is not possible to provide a scientifically accurate and informative article on the supramolecular chemistry of this compound as a low-molecular-weight gelator. The scientific community has not, to date, published research that would allow for a detailed discussion of this specific compound in the requested context.

Crystal Engineering and Solid State Structures

Rational Design of Crystalline Solids via Intermolecular Interactions

The design of crystalline solids of N,N'-diphenylpentanediamide hinges on the predictable and directional nature of non-covalent interactions. tue.nlrsc.org The molecule features key functional groups that are instrumental in forming robust supramolecular synthons, the building blocks of the crystal lattice. The secondary amide groups (-CONH-) are particularly significant, capable of forming strong N-H···O hydrogen bonds, which are a cornerstone of crystal engineering in amide-containing compounds. ias.ac.inlibretexts.org

Crystallographic Characterization of this compound and Analogues

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic coordinates within a crystal. nih.govnsf.gov This technique provides a wealth of information, including bond lengths, bond angles, torsion angles, and the unit cell parameters. For a hypothetical crystal of this compound, SC-XRD would reveal the exact geometry of the hydrogen bonding network and the nature of the π-π stacking interactions between the phenyl rings.

Hypothetical Crystallographic Data for an Analogue of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1510 |

| Z | 4 |

| Hydrogen Bond (N-H···O) distance (Å) | 2.9 |

| π-π Stacking distance (Å) | 3.5 |

Note: This data is hypothetical and for illustrative purposes only, based on typical values for similar organic compounds.

Polymorphism and Pseudopolymorphism

Polymorphism is the ability of a compound to exist in more than one crystalline form, each having a different arrangement of molecules in the crystal lattice. atamanchemicals.comnih.gov These different forms, or polymorphs, can exhibit distinct physical properties. Given the conformational flexibility of the pentyl chain and the possibility of different hydrogen bonding patterns, it is highly probable that this compound could exhibit polymorphism. Different polymorphs could arise from variations in the packing of the molecules, leading to, for example, herringbone or slipped-stack arrangements of the phenyl rings. mpg.de

Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. The presence of solvent molecules can significantly alter the crystal packing and the resulting properties of the material.

Cocrystal Formation and Design

Cocrystallization is a powerful strategy in crystal engineering to modify the physical properties of a solid without altering the chemical structure of the active molecule. cardiff.ac.uk A cocrystal is a multicomponent crystal in which the components are held together by non-covalent interactions. For this compound, cocrystals could be designed by introducing a coformer molecule that can form predictable supramolecular synthons with the amide groups. For example, a dicarboxylic acid could be used as a coformer to create a robust hydrogen-bonded network with the amide functionalities of this compound. The choice of coformer is critical and is guided by an understanding of the intermolecular interactions and the desired final properties.

Influence of Crystal Packing on Supramolecular Functionality

The arrangement of molecules in the crystal lattice, or crystal packing, has a direct and profound impact on the material's supramolecular functionality. In the case of this compound, the efficiency of the hydrogen bonding network and the degree of π-π stacking will influence properties such as melting point, solubility, and mechanical strength.

Based on a comprehensive search of available scientific and technical literature, there is no information regarding the application of the chemical compound "this compound" in the fields of advanced materials, organic electronics, or polymer chemistry as outlined in the requested article structure.

Organic Electronics and Semiconducting Materials: No literature was found that discusses the development or investigation of this compound as an n-type or p-type organic semiconductor. Consequently, there are no documented applications of this compound in organic thin-film transistors (OTFTs) or other opto-electronic devices. Furthermore, no studies on its role in charge transport and device performance have been identified.

Polymer Chemistry and Polymer-Based Composites: There is no available information on the integration of this compound into functional polymer architectures. Additionally, no research could be located regarding its use in the surface modification of polymers or the creation of nanohybrid materials.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified sections and subsections. The compound this compound does not appear to be a subject of research in these advanced materials applications.

Advanced Materials Applications Research

Polymer Chemistry and Polymer-Based Composites

Self-Healing and Adaptable Polymeric Systems

No research data is available to suggest that N,N'-diphenylpentanediamide is used as a component in self-healing or adaptable polymeric systems. The field of self-healing materials relies on various chemical motifs, such as dynamic covalent bonds or supramolecular interactions, but this compound has not been identified as a contributor to these mechanisms in published studies.

Smart Materials and Stimuli-Responsive Systems (e.g., Gelators)

There is no evidence to indicate that this compound functions as a gelator or is a component of smart materials or stimuli-responsive systems. While many low molecular weight compounds can form gels through self-assembly, this property has not been documented for this compound.

Photophysical Properties in Aggregated States

The photophysical properties (e.g., fluorescence, phosphorescence) of this compound in aggregated states have not been characterized in the available literature. Research into aggregation-induced emission (AIE) and other solid-state luminescence phenomena does not include this compound.

Emerging Applications in Biosensing and Bioelectronics

There are no published applications of this compound in the fields of biosensing or bioelectronics. The development of materials for these applications typically focuses on compounds with specific electronic, optical, or recognition properties that are not reported for this compound.

Computational and Theoretical Investigations

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular Dynamics (MD) simulations are a cornerstone for studying the spontaneous organization of molecules into larger, ordered structures. For N,N'-diphenylpentanediamide, MD simulations can elucidate the pathways and driving forces behind its self-assembly into supramolecular architectures. These simulations model the movement of each atom over time, governed by a set of force fields that describe the interactions between atoms.

Research on analogous aromatic dipeptides, such as diphenylalanine, has demonstrated that self-assembly is a complex process highly dependent on factors like concentration and solvent conditions. bohrium.comrsc.org At low concentrations, molecules may initially form small aggregates that coalesce into vesicles, which can then fuse or transform into more ordered structures like nanotubes. bohrium.com At higher concentrations, the assembly pathway might be more direct, proceeding through the formation of planar bilayers that subsequently curve and close to form tubular or vesicular structures. bohrium.com

Simulations can be performed using various levels of theory, from all-atom models that provide high detail to coarse-grained (CG) models that allow for the simulation of larger systems over longer timescales, which is often necessary to observe complex self-assembly phenomena. bohrium.commdpi.com

Table 1: Hypothetical MD Simulation Parameters for this compound Self-Assembly

| Parameter | Value / Type | Rationale |

| System Size | 500 molecules | Sufficient to observe initial aggregation and formation of small assemblies. |

| Solvent | Explicit Water (TIP3P model) | To accurately model hydration and hydrophobic effects. |

| Force Field | OPLS-AA / CHARMM | Commonly used and well-validated for organic and biomolecular systems. nasa.gov |

| Temperature | 300 K | Represents ambient conditions. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Simulation Time | 200 ns | To allow sufficient time for molecular diffusion and structural organization. |

| Analysis | RMSD, Radius of Gyration, Hydrogen Bond Analysis, Radial Distribution Functions | To characterize the dynamics, shape, and intermolecular interactions of aggregates. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Intermolecular Interactions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is instrumental in understanding the reactivity, stability, and spectroscopic properties of compounds like this compound. DFT calculations can determine the distribution of electrons within the molecule and provide energies for the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical indicators of a molecule's electronic behavior. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.

For N,N'-diaryl systems, it has been shown that computed orbital energies correlate closely with physical properties, such as reduction potentials. researchgate.net DFT can also be used to accurately model the geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. Furthermore, by calculating the electrostatic potential surface, one can visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding how it will interact with other molecules. These calculations are fundamental for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular bonding. researchgate.net

Table 2: Predicted DFT Calculation Results for this compound

| Property | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely localized on phenyl rings. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, likely involving the amide carbonyls. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high electronic stability and low reactivity. |

| Dipole Moment | 3.5 D | Indicates a polar molecule, capable of dipole-dipole interactions. |

| C=O Bond Length | 1.24 Å | Typical double bond character, important for hydrogen bonding. |

| N-H Bond Length | 1.01 Å | Standard amide N-H bond, acts as a hydrogen bond donor. |

Quantum Chemical Analysis of Non-Covalent Bonding

The self-assembly and material properties of this compound are governed by non-covalent interactions. mdpi.com Quantum chemical methods provide the most accurate way to analyze and quantify these weak forces, which include hydrogen bonds, π-π stacking, and van der Waals interactions. nih.govresearchgate.net

Hydrogen bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of another are expected to be a primary stabilizing force in aggregates. Quantum chemical calculations can determine the precise energy of these bonds. For aromatic dipeptides, hydrogen bonding has been identified as a dominant stabilizing force in dimer formation. acs.org

In addition to hydrogen bonding, the phenyl rings of this compound can interact via π-π stacking. These interactions can occur in several geometries, such as face-to-face or T-shaped (edge-to-face), each with a different interaction energy. Advanced computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can be employed to visualize and characterize these interactions. nih.govnih.gov QTAIM analyzes the topology of the electron density to find bond critical points (BCPs) between interacting atoms, with the properties at these points revealing the nature and strength of the interaction. nih.govnih.gov

Energy decomposition analysis (EDA) is another powerful technique that can dissect the total interaction energy into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion forces. This allows for a detailed understanding of what drives the intermolecular association. nih.gov

Table 3: Hypothetical QTAIM Parameters for Non-Covalent Interactions in a this compound Dimer

| Interaction Type | Bond Path | Electron Density at BCP (ρ) | Laplacian of ρ (∇²ρ) | Nature of Interaction |

| Hydrogen Bond | N-H···O=C | Yes | > 0 | Closed-shell (electrostatic) |

| π-π Stacking | Phenyl Ring···Phenyl Ring | Yes | > 0 | Weak, van der Waals |

| C-H···π | Phenyl C-H···Phenyl Ring | Yes | > 0 | Weak, van der Waals |

Predictive Modeling for Material Properties and Design

Predictive modeling uses computational techniques to forecast the bulk properties of materials based on their molecular structure. For polymers derived from this compound, such as aromatic polyamides, these models can predict key performance indicators like mechanical strength, thermal stability, and density. nasa.govnih.gov This approach significantly reduces the need for trial-and-error synthesis and characterization, accelerating the materials discovery cycle.

Molecular dynamics simulations can also be used directly to predict mechanical properties. nasa.govpurdue.edu In this approach, a representative volume of the polymer is constructed in a simulation box and subjected to virtual mechanical tests (e.g., tension, shear). By analyzing the stress-strain response, one can calculate material properties such as Young's modulus, shear modulus, and Poisson's ratio. nasa.govpurdue.edu The accuracy of these predictions is highly dependent on the quality of the force field used to describe the atomic interactions. nasa.gov

Table 4: Example of a Simplified QSPR Model for Predicting Glass Transition Temperature (Tg) of Diamide-Based Polymers

| Molecular Descriptor | Coefficient | Description |

| (Intercept) | 150.0 | Baseline Tg value (°C). |

| Number of Aromatic Rings | +25.5 | Increases chain rigidity and Tg. |

| Fraction of Rotatable Bonds | -80.2 | Increases chain flexibility, lowering Tg. |

| Amide Group Density | +120.7 | Increases hydrogen bonding potential, raising Tg. |

Note: This table is illustrative. Actual QSPR models are more complex and are validated against extensive experimental data.

Machine Learning and Data-Driven Approaches in Diamide (B1670390) Research

The field of materials science is increasingly leveraging machine learning (ML) and data-driven methods to accelerate the design and discovery of new materials. nih.govresearchgate.net For research on diamides and polyamides, ML models can be trained on existing databases of chemical structures and their measured properties to predict the characteristics of novel, unsynthesized compounds. nih.govresearchgate.net

Various ML algorithms, including linear regression, support vector machines, and more complex non-linear models like random forests, have been applied to predict polyamide properties. nih.gov These models use molecular fingerprints (numerical representations of chemical structures) as input to predict outputs such as melting temperature, density, and glass transition temperature. nih.govresearchgate.net Studies have shown that non-linear models like random forests often provide the most accurate predictions for the complex structure-property relationships in polyamides. nih.gov

A key advantage of data-driven approaches is the potential for "inverse design." Instead of predicting the properties of a known structure, inverse design algorithms aim to generate new chemical structures that are predicted to have a desired set of properties. youtube.com By training generative models on vast chemical datasets, researchers can explore the chemical space for novel diamide structures optimized for specific applications. These data-driven tools, often combined with high-throughput computational screening, create a powerful pipeline for designing next-generation materials with tailored functionalities. nih.govgithub.io

Table 5: Comparative Performance of Different ML Models in Predicting Polyamide Properties (Hypothetical RMSE Values)

| Property | Linear Regression (RMSE) | Support Vector Machine (RMSE) | Random Forest (RMSE) |

| Glass Transition Temp. (°C) | 45.2 | 35.8 | 22.5 |

| Melting Temperature (°C) | 50.1 | 42.3 | 28.9 |

| Density (g/cm³) | 0.15 | 0.11 | 0.07 |

| Tensile Modulus (GPa) | 1.2 | 1.0 | 0.8 |

Future Research Directions and Perspectives

Novel Synthetic Methodologies for Tunable Diamide (B1670390) Structures

The synthesis of diamide structures is a well-established field in organic chemistry. However, the development of novel synthetic methodologies that allow for precise control over the final architecture and properties of these molecules is a continuing area of interest. For N,N'-diphenylpentanediamide, future research could focus on creating derivatives with tunable solubility, thermal stability, and self-assembly behavior.

One promising avenue is the exploration of flow chemistry for the synthesis of this compound and its analogues. Flow chemistry offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for rapid library synthesis. This would enable the efficient exploration of a wide range of structural modifications, such as the introduction of various substituents on the phenyl rings or alterations to the length and flexibility of the alkyl linker.

Furthermore, the development of "green" synthetic routes that minimize the use of hazardous solvents and reagents is a critical goal. This could involve the use of solvent-free reaction conditions or the application of biocatalysis, employing enzymes to mediate the amide bond formation with high selectivity and efficiency.

Table 1: Potential Synthetic Modifications of this compound and their Predicted Effects

| Modification | Synthetic Approach | Predicted Effect on Properties |

| Introduction of polar functional groups (e.g., -OH, -COOH) on phenyl rings | Functionalized anilines as starting materials | Increased solubility in polar solvents, potential for pH-responsive self-assembly |

| Variation of the alkyl chain length (e.g., propylene, heptylene) | Use of different dicarboxylic acids | Altered flexibility and packing in the solid state, influencing melting point and crystal morphology |

| Incorporation of fluorine atoms on phenyl rings | Use of fluoroanilines | Enhanced thermal stability, modified electronic properties, and potential for unique intermolecular interactions |

Advanced Characterization Techniques for Supramolecular Assemblies

The ability of diamides to form ordered structures through hydrogen bonding and other non-covalent interactions is central to their potential applications. Future research will undoubtedly leverage a suite of advanced characterization techniques to probe the supramolecular assemblies of this compound in unprecedented detail.

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of solid materials. Advanced ssNMR techniques could be employed to determine the precise hydrogen-bonding patterns and molecular packing within the crystalline forms of this compound. This information is crucial for understanding the relationship between molecular structure and macroscopic properties.

The visualization of self-assembled structures at the nanoscale will be critical. Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) can provide direct imaging of nanofibers, gels, or other morphologies formed by this compound in solution or on surfaces. Correlating these nanoscale structures with the molecular design principles will be a key research focus.

Moreover, X-ray diffraction techniques, including single-crystal and powder X-ray diffraction, will remain indispensable for determining the three-dimensional arrangement of molecules in the solid state. High-resolution crystallographic data can reveal subtle details of intermolecular interactions that govern the self-assembly process.

Rational Design of Multi-Functional Materials

The rational design of materials with specific functionalities is a cornerstone of modern materials science. By leveraging a deeper understanding of the structure-property relationships in this compound, researchers can aim to create novel materials with tailored characteristics.

One area of significant potential is the development of supramolecular gels . By modifying the structure of this compound to enhance its ability to form fibrous networks in organic solvents or water, it may be possible to create soft materials with applications in areas such as drug delivery, tissue engineering, and environmental remediation. The stimuli-responsive nature of these gels, where the gel-sol transition can be triggered by external factors like temperature or pH, would be a particularly interesting avenue of exploration.

Furthermore, the aromatic nature of the phenyl groups suggests potential applications in organic electronics . By incorporating electron-donating or -accepting moieties onto the phenyl rings, it may be possible to tune the electronic properties of this compound and explore its use in organic field-effect transistors (OFETs) or as a component in organic light-emitting diodes (OLEDs).

Table 2: Potential Functional Materials Based on this compound

| Material Type | Design Strategy | Potential Application |

| Supramolecular Gels | Introduction of long alkyl chains or hydrogen-bonding motifs | Drug delivery, environmental remediation |

| Liquid Crystals | Incorporation of rigid, linear substituents | Display technologies, sensors |

| Luminescent Materials | Attachment of chromophoric groups | Organic light-emitting diodes (OLEDs), chemical sensors |

Interdisciplinary Collaborations and Translational Research

The translation of fundamental chemical knowledge into real-world applications necessitates collaboration across various scientific disciplines. The future development of this compound-based materials will be significantly enhanced through such interdisciplinary partnerships.

Collaboration with physicists and engineers will be crucial for the characterization of the mechanical, thermal, and electronic properties of new materials. Their expertise will be vital in designing and fabricating devices that incorporate these materials.

Partnerships with biologists and medical researchers could open doors to biomedical applications. For instance, biocompatible and biodegradable derivatives of this compound could be investigated as scaffolds for tissue engineering or as matrices for controlled drug release.

Engaging with industrial partners at an early stage can help to guide research towards commercially viable applications. This can ensure that the development of new materials is aligned with market needs and can facilitate the scaling up of production processes.

常见问题

Q. What are the established synthetic routes for N,N'-diphenylpentanediamide, and how can reaction efficiency be optimized?

this compound is typically synthesized via condensation reactions between pentanedioyl chloride and aniline derivatives. Key parameters include:

- Catalyst selection : Amine bases like triethylamine or pyridine are commonly used to neutralize HCl byproducts .

- Solvent choice : Polar aprotic solvents (e.g., THF, DCM) enhance reactivity, while inert atmospheres prevent oxidation .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves yield and purity. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 1:1 EA/Hexane) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks for aromatic protons (δ 7.2–7.5 ppm) and methylene groups (δ 2.3–2.7 ppm). ¹³C NMR confirms carbonyl resonances (δ ~168–170 ppm) .

- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch, if present) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks at m/z 310.3 (calculated for C₁₇H₁₈N₂O₂) .

Q. How can researchers assess the thermal stability and phase behavior of this compound?

Use differential scanning calorimetry (DSC) to determine melting points (expected range: 180–200°C) and thermal decomposition profiles. Thermogravimetric analysis (TGA) under nitrogen reveals weight loss steps above 250°C, correlating with amide bond cleavage .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in literature be resolved?

Conflicting solubility reports (e.g., in DMSO vs. ethanol) may arise from polymorphic forms or impurities. To address this:

Q. What strategies optimize this compound’s reactivity in nucleophilic acyl substitution reactions?

The electron-withdrawing phenyl groups reduce carbonyl electrophilicity. To enhance reactivity:

- Activate the carbonyl with Lewis acids (e.g., AlCl₃) .

- Employ high-pressure conditions or microwave-assisted synthesis to accelerate kinetics .

- Substitute the pentanediamide backbone with electron-deficient aryl groups to modulate electronic effects .

Q. How does this compound function in supramolecular assemblies?

The diamide motif facilitates hydrogen-bonded networks. Applications include:

- Coordination polymers : Metal ions (e.g., Cu²⁺) bind to carbonyl oxygen, forming 1D/2D frameworks (characterized via XRD) .

- Host-guest systems : The rigid backbone selectively encapsulates aromatic guests (e.g., nitrobenzene), analyzed via UV-Vis titration .

Methodological Recommendations

- Data Reproducibility : Document solvent purity, humidity, and heating rates in thermal studies .

- Safety : Follow GHS guidelines for amide handling (e.g., PPE, fume hoods) due to potential skin/respiratory irritation .

- Computational Support : Use Gaussian or ORCA for DFT calculations to predict reaction pathways and electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。